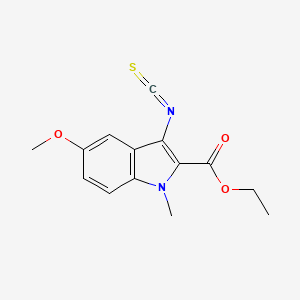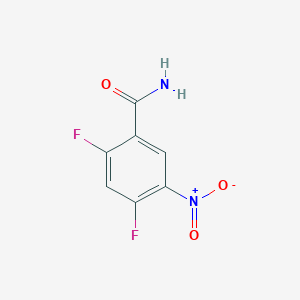![molecular formula C10H12N2O B12501110 2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12501110.png)
2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine is a heterocyclic compound that features both an oxazoline and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at elevated temperatures (70–90°C) and is followed by in-line quenching of residual HF . Another method involves the iodocyclization of alkenyl imidates derived from imidazolidinones, which affords diastereoisomeric mixtures of oxazolines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of flow chemistry techniques has been reported to improve the safety and efficiency of the synthesis process. For example, the use of manganese dioxide packed in a column for the oxidative aromatization of oxazolines to oxazoles has been shown to be effective .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include manganese dioxide, bromotrichloromethane, and diethylaminosulfur trifluoride (DAST). The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from the reactions of this compound include oxazoles and substituted pyridines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Materials Science: The unique structural properties of the compound make it useful in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, while the pyridine ring can act as a ligand for metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazoline and pyridine derivatives, such as:
Uniqueness
The uniqueness of 2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the oxazoline ring can influence the compound’s reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
4-methyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H12N2O/c1-8-7-13-10(12-8)6-9-4-2-3-5-11-9/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
RNLOSIZXSPNAGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(=N1)CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12501033.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B12501034.png)

![N-(3-ethoxybenzyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12501040.png)

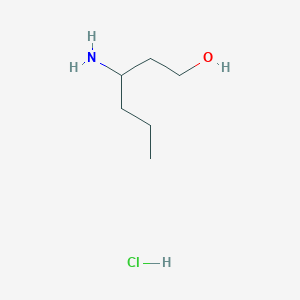
![N-(4-iodo-2-methylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12501054.png)
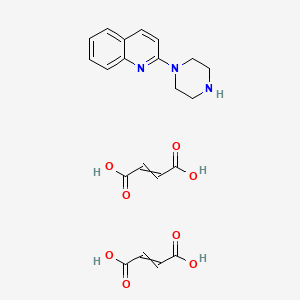
![5-methyl-6-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12501070.png)
![Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501077.png)
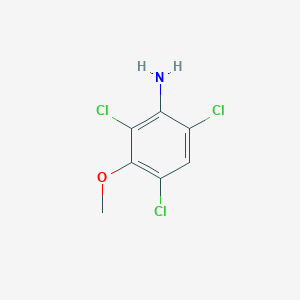
![8-Chloro-1-[(3-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B12501092.png)
